molecular formula C9H11NO3 B1270416 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 33821-61-3

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B1270416
Key on ui cas rn: 33821-61-3
M. Wt: 181.19 g/mol
InChI Key: CBXJAPKOLAKEEF-UHFFFAOYSA-N
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Patent
US05001235

Procedure details

A mixture of 3-(dimethylaminomethylene)-4-oxo-6-methyl-2-pyrone (85.0 g) and ammonium hydroxide (500 ml) is slowly heated to 70° C. with the condenser outlet open. The mixture is heated at 70°-80° C. for 3 hours, concentrated to a volume of about 100 ml and acidified with 3N HCl to pH 5. The product is filtered and washed with water and diethyl ether to give 38.6 g of the title compound. Physical characteristics are as follows:
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[C:5]1[C:10](=[O:11])[CH:9]=[C:8]([CH3:12])[O:7][C:6]1=[O:13])C>[OH-].[NH4+]>[CH3:12][C:8]1[NH:2][CH:4]=[C:5]([C:6]([OH:7])=[O:13])[C:10](=[O:11])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
CN(C)C=C1C(OC(=CC1=O)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 70°-80° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of about 100 ml
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)C(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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